molecular formula C16H14N2O2 B8407755 N-(2-cyano-5-methyl-phenyl)-2-methoxy-benzamide

N-(2-cyano-5-methyl-phenyl)-2-methoxy-benzamide

Cat. No. B8407755
M. Wt: 266.29 g/mol
InChI Key: PZHMNIPQPCWTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyano-5-methyl-phenyl)-2-methoxy-benzamide is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyano-5-methyl-phenyl)-2-methoxy-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyano-5-methyl-phenyl)-2-methoxy-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-cyano-5-methyl-phenyl)-2-methoxy-benzamide

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(2-cyano-5-methylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C16H14N2O2/c1-11-7-8-12(10-17)14(9-11)18-16(19)13-5-3-4-6-15(13)20-2/h3-9H,1-2H3,(H,18,19)

InChI Key

PZHMNIPQPCWTJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-methyl-2-aminobenzonitrile (100 g, 0.75 mol) in 800 mL CH2Cl2 was added triethylamine (77.4 g, 0.76 mol) and dimethylaminopyridine (4.62 g, 0.037 mol). The solution was cooled to 0-5° C., and o-anisoyl chloride (129 g, 0.75 mol) was added over 1 h while maintaining the reaction temperature at 0-5° C. The reaction was then stirred at 30-40° C. for 3 h. Water (400 mL) was added, and the mixture was stirred for 15 minutes. The organic layer was separated, and the aqueous solution was extracted with CH2Cl2 (600 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to yield a solid residue, to which 800 mL hexane were added. The slurry was stirred and filtered to give N-(2-cyano-5-methyl-phenyl)-2-methoxy-benzamide as a yellow powder (180 g, 90%). mp 147-149° C. 1H NMR (CDCl3) δ 2.429 (s, 3H), 4.2 (s, 3H), 6.8-7.2 (m, 3H), 7.4-7.6 (m, 2H), 8.2-8.4 (d, 1H), 8.6 (s, 1H), 10.8 (bs, 1H) ppm; 13C NMR (CDCl3) δ 22.68, 55.7, 99, 111.27, 116.7, 120.3, 121.1, 124.15, 131.7, 132.25, 133.67, 141.32, 141.1, 157.2, 163. M/z (obs., [m+H]+)=268.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
4.62 g
Type
catalyst
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.